molecular formula C13H24BrClN2O2 B6224597 tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride CAS No. 2768326-74-3

tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride

Cat. No. B6224597
CAS RN: 2768326-74-3
M. Wt: 355.7
InChI Key:
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Description

Tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride (TBPAH) is an organic compound and a derivative of azetidine-1-carboxylic acid. It is a white crystalline solid that is soluble in water, methanol, and ethanol. TBPAH is used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a substrate for the study of enzyme kinetics.

Scientific Research Applications

Tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a substrate for the study of enzyme kinetics. tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is also used as a substrate for the study of the binding of small molecules to proteins, as well as for the study of the interactions between small molecules and proteins. Additionally, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is used in the synthesis of other compounds, such as piperidine-based compounds.

Mechanism of Action

Tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from binding to its substrate. This inhibition occurs through a process known as competitive inhibition, in which the inhibitor binds to the active site of the enzyme and prevents the substrate from binding to the enzyme. Additionally, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride can act as a substrate for the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory experiments, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride has been shown to inhibit the activity of the enzyme acetylcholinesterase. Additionally, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is soluble in water, methanol, and ethanol, making it easy to use in a variety of laboratory experiments. However, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is not suitable for use in experiments involving high temperatures or extreme pH levels, as it may decompose under these conditions.

Future Directions

There are several potential future directions for the use of tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride in scientific research. tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride could be used to study the binding of small molecules to proteins, as well as the interactions between small molecules and proteins. Additionally, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride could be used to study the effects of inhibitors on enzyme activity. Additionally, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride could be used to synthesize other compounds, such as piperidine-based compounds. Finally, tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride could be used to study the effects of inhibitors on enzyme kinetics.

Synthesis Methods

Tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is synthesized through a two-step process involving the condensation of 4-bromopiperidine-1-carboxylic acid and tert-butyl azetidine-1-carboxylate, followed by the addition of hydrochloric acid. The first step of the synthesis involves the condensation of 4-bromopiperidine-1-carboxylic acid and tert-butyl azetidine-1-carboxylate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate. The second step of the synthesis involves the addition of hydrochloric acid, which results in the formation of tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride involves the reaction of tert-butyl 3-aminocyclobutanecarboxylate with 4-bromopiperidine in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "tert-butyl 3-aminocyclobutanecarboxylate", "4-bromopiperidine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Add coupling agent to a solution of tert-butyl 3-aminocyclobutanecarboxylate in a suitable solvent", "Add 4-bromopiperidine to the reaction mixture and stir at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Isolate the product by filtration or precipitation and purify by recrystallization or chromatography" ] }

CAS RN

2768326-74-3

Product Name

tert-butyl 3-(4-bromopiperidin-1-yl)azetidine-1-carboxylate hydrochloride

Molecular Formula

C13H24BrClN2O2

Molecular Weight

355.7

Purity

95

Origin of Product

United States

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